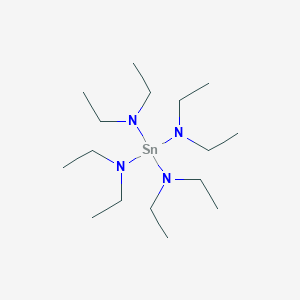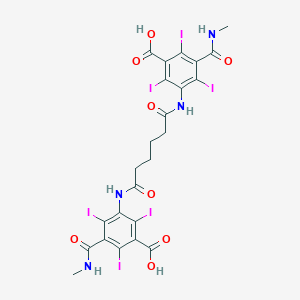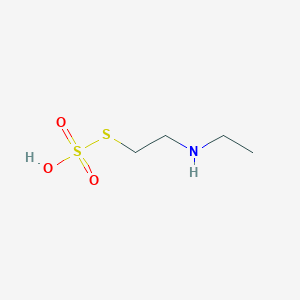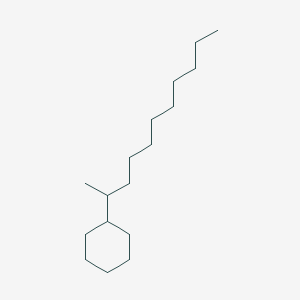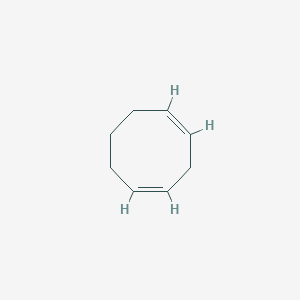
1,4-Cyclooctadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclooctadiene (COD) is a colorless liquid with a formula of C8H12. It is an important organic compound used in various scientific research applications. COD is a cyclic hydrocarbon that contains two double bonds and eight carbon atoms in the ring structure. The compound is highly reactive and can be used in a variety of chemical reactions.
Wirkmechanismus
The mechanism of action of 1,4-Cyclooctadiene is not well understood. However, it is known that the compound can form complexes with metal ions, which can then be used in various catalytic reactions. The compound can also undergo various chemical reactions due to its highly reactive nature.
Biochemische Und Physiologische Effekte
There is no information available on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, it is known that the compound is highly reactive and can undergo various chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Cyclooctadiene has several advantages and limitations for lab experiments. The compound is highly reactive and can be used in a variety of chemical reactions. It is also relatively easy to synthesize and purify. However, 1,4-Cyclooctadiene is highly flammable and can be hazardous to handle. It also has a low boiling point, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions related to 1,4-Cyclooctadiene. One potential direction is the development of new catalytic reactions using 1,4-Cyclooctadiene complexes. The compound could also be used in the synthesis of new organic compounds with unique properties. Another potential direction is the use of 1,4-Cyclooctadiene in the production of electronic materials such as organic LEDs and solar cells.
Conclusion:
In conclusion, 1,4-Cyclooctadiene is an important organic compound used in various scientific research applications. The compound is synthesized through the Diels-Alder reaction and is highly reactive. It is commonly used as a ligand in coordination chemistry and in the synthesis of other organic compounds. The compound has several advantages and limitations for lab experiments and has several potential future directions for research.
Synthesemethoden
The most common method for synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of 1,4-Cyclooctadiene, the diene is 1,3-butadiene and the dienophile is ethylene. The reaction is catalyzed by a metal catalyst such as platinum or palladium. The resulting product is then purified through distillation to obtain pure 1,4-Cyclooctadiene.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclooctadiene is used in various scientific research applications. It is commonly used as a ligand in coordination chemistry. The compound can form complexes with metal ions, which can be used in various catalytic reactions. 1,4-Cyclooctadiene is also used in the synthesis of other organic compounds such as polymers and pharmaceuticals. The compound is also used in the production of electronic materials such as liquid crystals and conductive polymers.
Eigenschaften
CAS-Nummer |
1073-07-0 |
|---|---|
Produktname |
1,4-Cyclooctadiene |
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
(1Z,4Z)-cycloocta-1,4-diene |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |
InChI-Schlüssel |
DNZZPKYSGRTNGK-PQZOIKATSA-N |
Isomerische SMILES |
C1C/C=C\C/C=C\C1 |
SMILES |
C1CC=CCC=CC1 |
Kanonische SMILES |
C1CC=CCC=CC1 |
Andere CAS-Nummern |
16327-22-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)
![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)
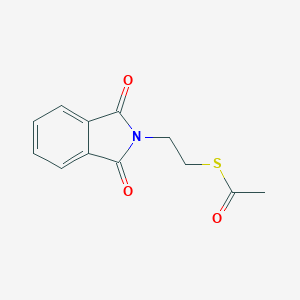
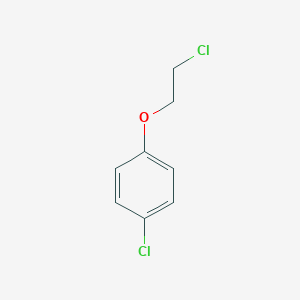
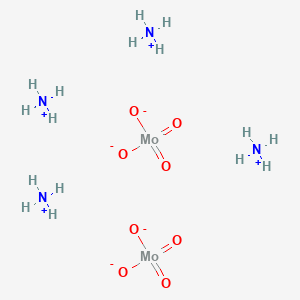
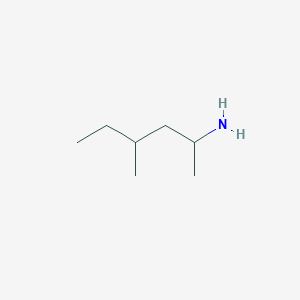
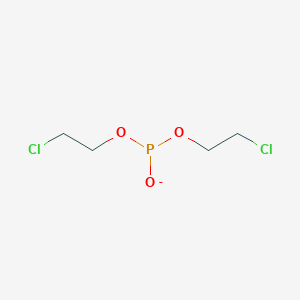
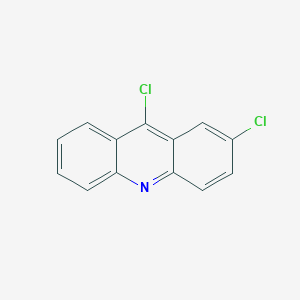
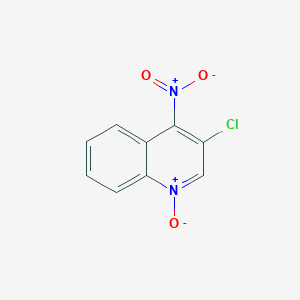
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
